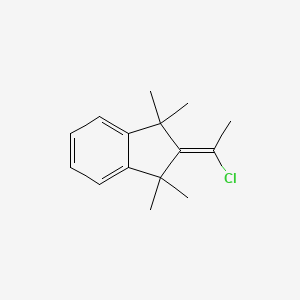
2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene is an organic compound with a complex structure that includes a chloroethylidene group and a tetramethyl-substituted indene ring. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene typically involves multiple steps, starting from simpler organic molecules. One common method involves the alkylation of a tetramethylindene precursor with a chloroethylidene reagent under controlled conditions. The reaction is usually carried out in the presence of a strong base, such as sodium hydride, to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the chloroethylidene group to an ethyl group.
Substitution: Nucleophilic substitution reactions can occur at the chloroethylidene group, where nucleophiles such as amines or thiols replace the chlorine atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium catalyst (Pd/C)
Substitution: Amines, thiols, or other nucleophiles in the presence of a base
Major Products
Oxidation: Ketones, carboxylic acids
Reduction: Ethyl-substituted indene
Substitution: Amino or thio-substituted indene derivatives
Aplicaciones Científicas De Investigación
2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and advanced materials.
Mecanismo De Acción
The mechanism of action of 2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The chloroethylidene group can undergo metabolic transformations, leading to the formation of reactive intermediates that can interact with cellular components.
Comparación Con Compuestos Similares
Similar Compounds
1,1,3,3-Tetramethyl-2,3-dihydro-1H-indene: Lacks the chloroethylidene group, making it less reactive in certain types of chemical reactions.
2-(1-Bromoethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene: Similar structure but with a bromo group instead of a chloro group, which can affect its reactivity and applications.
2-(1-Ethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene: Lacks the halogen atom, resulting in different chemical properties and reactivity.
Uniqueness
The presence of the chloroethylidene group in 2-(1-Chloroethylidene)-1,1,3,3-tetramethyl-2,3-dihydro-1H-indene imparts unique reactivity, making it a valuable compound for various chemical transformations and applications. Its ability to undergo nucleophilic substitution and other reactions makes it a versatile building block in organic synthesis.
Propiedades
Número CAS |
919301-27-2 |
|---|---|
Fórmula molecular |
C15H19Cl |
Peso molecular |
234.76 g/mol |
Nombre IUPAC |
2-(1-chloroethylidene)-1,1,3,3-tetramethylindene |
InChI |
InChI=1S/C15H19Cl/c1-10(16)13-14(2,3)11-8-6-7-9-12(11)15(13,4)5/h6-9H,1-5H3 |
Clave InChI |
BWDAQAPUXLALAG-UHFFFAOYSA-N |
SMILES canónico |
CC(=C1C(C2=CC=CC=C2C1(C)C)(C)C)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Ethyl 3-[ethyl(propan-2-yl)amino]prop-2-enoate](/img/structure/B14198766.png)
![2-Methyl-7-phenyl-2-azaspiro[4.4]non-7-en-1-one](/img/structure/B14198783.png)

![[Pentacene-6,13-diyldi(thiene-5,2-diyl)]bis(trimethylsilane)](/img/structure/B14198792.png)


![4-({[2-(Trifluoromethyl)phenoxy]imino}methyl)benzoic acid](/img/structure/B14198817.png)
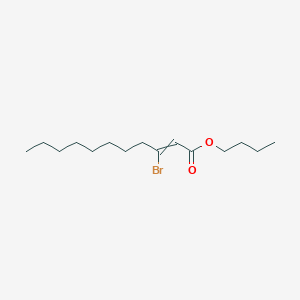
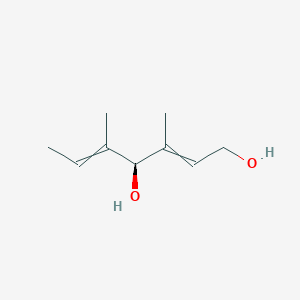
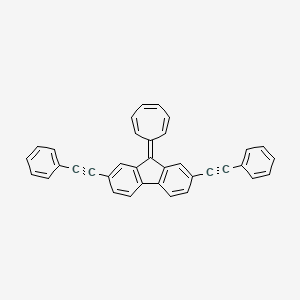
![[3-(4-tert-Butylphenyl)oxetan-3-yl]acetaldehyde](/img/structure/B14198840.png)
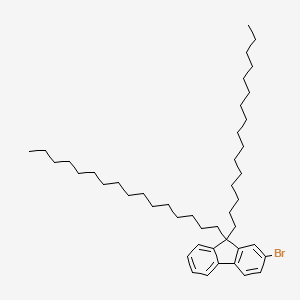
![3-[([1,1'-Biphenyl]-3-yl)ethynyl]pyridine](/img/structure/B14198849.png)
